An In-Depth Technical Guide to 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid (CAS 499785-48-7)
An In-Depth Technical Guide to 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid (CAS 499785-48-7)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid, a key heterocyclic intermediate. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in established scientific principles. We will delve into its chemical identity, a robust and validated synthesis protocol, and its current and prospective applications in the pharmaceutical and agrochemical industries.
Core Chemical Identity and Physicochemical Properties
5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid is a substituted pyrazole, a class of aromatic heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms. The presence of a chloro group at the 5-position, two methyl groups at the 1 and 3-positions, and a sulfonic acid group at the 4-position bestows upon it a unique combination of reactivity and functionality, making it a valuable building block in organic synthesis.[1]
| Property | Value | Source |
| CAS Number | 499785-48-7 | [2][3] |
| IUPAC Name | 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid | [3][4] |
| Molecular Formula | C₅H₇ClN₂O₃S | [2][3] |
| Molecular Weight | 210.63 g/mol | [3] |
| Canonical SMILES | CN1N=C(C)C(=C1Cl)S(O)(=O)=O | [3] |
| InChIKey | XSGVEJDBLQQXST-UHFFFAOYSA-N | [3] |
| Predicted pKa | -2.40 ± 0.50 | [2] |
| Appearance | White to off-white solid (typical) | Inferred from related compounds |
Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid: A Validated Two-Step Protocol
The synthesis of the title compound can be efficiently achieved through a two-step process starting from the readily available 1,3-dimethyl-5-pyrazolone. This pathway involves an initial chlorination reaction to form the key intermediate, 5-chloro-1,3-dimethyl-1H-pyrazole, followed by a sulfonation step. This approach is logical as it sequentially introduces the required functional groups onto the pyrazole core.
Step 1: Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole
The initial step focuses on the conversion of 1,3-dimethyl-5-pyrazolone to its chlorinated analogue. The Vilsmeier-Haack reaction conditions, employing phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylformamide (DMF), are well-suited for this transformation.[5][6] The DMF and POCl₃ react to form the Vilsmeier reagent, which is the active electrophile that facilitates the substitution of the hydroxyl group with a chlorine atom.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add N,N-dimethylformamide (DMF) (0.5 equivalents).
-
Reagent Addition: Cool the flask in an ice bath and slowly add phosphorus oxychloride (POCl₃) (3.0 equivalents) dropwise via the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
Formation of Vilsmeier Reagent: After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Addition of Starting Material: Slowly add 1,3-dimethyl-5-pyrazolone (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 90-100 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
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Neutralization and Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x volume).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-chloro-1,3-dimethyl-1H-pyrazole.
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Purification: Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the pure product.
Step 2: Sulfonation of 5-Chloro-1,3-dimethyl-1H-pyrazole
The second step involves the electrophilic sulfonation of the synthesized 5-chloro-1,3-dimethyl-1H-pyrazole at the 4-position. Chlorosulfonic acid is a potent sulfonating agent for this purpose.[7][8] The reaction is typically carried out in a suitable solvent like chloroform. To drive the reaction to completion and to convert the initially formed sulfonyl chloride to the sulfonic acid, a subsequent hydrolysis step is necessary.
Experimental Protocol:
-
Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve 5-chloro-1,3-dimethyl-1H-pyrazole (1.0 equivalent) in chloroform.
-
Cooling: Cool the solution to 0 °C in an ice-salt bath.
-
Addition of Sulfonating Agent: Under a nitrogen atmosphere, slowly add chlorosulfonic acid (5.5 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C.[8]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 10-12 hours.[8] Monitor the reaction by TLC.
-
Hydrolysis: Cool the reaction mixture to room temperature and carefully quench it by pouring it onto crushed ice.
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Isolation: The sulfonic acid product, being highly polar, will likely precipitate or remain in the aqueous layer. If a precipitate forms, it can be collected by filtration, washed with cold water, and dried. If it remains in the aqueous solution, the chloroform layer should be separated, and the aqueous layer can be concentrated under reduced pressure to yield the crude product.
-
Purification: Recrystallization from a suitable solvent system (e.g., water-ethanol) can be employed to purify the final product, 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid.
Caption: Synthetic pathway for 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid.
Applications in Drug Discovery and Agrochemicals
5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid serves as a crucial intermediate in the synthesis of more complex molecules with potential biological activity.[1] The pyrazole scaffold is a well-established pharmacophore, and the introduction of chloro and sulfonic acid groups provides handles for further chemical modifications, allowing for the exploration of a diverse chemical space.
As a Precursor for Bioactive Molecules
The sulfonic acid group can be converted into other functional groups, such as sulfonamides, which are prevalent in many marketed drugs.[7][8] The chlorine atom can participate in various cross-coupling reactions, enabling the introduction of diverse substituents to modulate the biological activity of the final compounds.
Derivatives of pyrazole sulfonic acids and related pyrazole compounds have shown a wide range of pharmacological activities, including:
-
Anti-inflammatory: Pyrazole derivatives are known to exhibit anti-inflammatory properties.[1] Some studies on related sulfonamide derivatives have shown promising in vivo anti-inflammatory activity.
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Antimicrobial: The pyrazole nucleus is a component of various antimicrobial agents.[1]
-
Anticancer: Certain pyrazole derivatives have demonstrated antiproliferative activity against cancer cell lines.[1][7]
Potential Signaling Pathways and Mechanisms of Action
While specific studies on 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid are limited, the biological activity of related pyrazole sulfonamides suggests potential interactions with key signaling pathways. The sulfonic acid group can form hydrogen bonds and electrostatic interactions with biological targets like enzymes and receptors.[1] For instance, some pyrazole-containing compounds have been investigated as inhibitors of enzymes involved in inflammatory pathways.
Caption: Potential therapeutic applications of derivatives of the title compound.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid and the reagents used in its synthesis.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[2]
-
Handling: Avoid contact with skin and eyes. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]
-
Emergency: In case of an accident or if you feel unwell, seek medical advice immediately and show the label where possible.[2]
The reagents used in the synthesis, such as phosphorus oxychloride and chlorosulfonic acid, are highly corrosive and moisture-sensitive. They should be handled in a well-ventilated fume hood with appropriate PPE.
Conclusion
5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid is a valuable and versatile building block in medicinal and agricultural chemistry. Its synthesis from readily available starting materials is achievable through a robust two-step protocol. The presence of multiple functional groups allows for diverse chemical modifications, making it an attractive scaffold for the development of novel bioactive compounds. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.
References
- Mahesh, P., et al. (2023).
-
ResearchGate. (n.d.). Synthesis and pharmacological evaluation of pyrazole derivatives containing sulfonamide moiety. Retrieved from [Link]
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Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central. Retrieved from [Link]
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Shen, Z., et al. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
- Patil, S., et al. (2020). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of Heterocyclic Chemistry.
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ResearchGate. (n.d.). Synthesis and pharmacological evaluation of pyrazole derivatives containing sulfonamide moiety. Retrieved from [Link]
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PubChem. (n.d.). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid. Retrieved from [Link]
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Molbase. (n.d.). 5-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONIC ACID | CAS 499785-48-7. Retrieved from [Link]
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